molecular formula C18H25N3O3S2 B2396802 N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide CAS No. 899978-17-7

N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide

Cat. No.: B2396802
CAS No.: 899978-17-7
M. Wt: 395.54
InChI Key: STVKQLQMVVMUHD-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide is a synthetic small molecule of interest in chemical and pharmacological research. It features a 1,2,4-benzothiadiazine 1,1-dioxide heterocyclic scaffold linked to an N-cyclohexyl acetamide group via a thioether bridge. This structure is characteristic of compounds investigated for their potential to interact with various biological targets. While specific studies on this compound are limited, research on analogous molecules suggests that such derivatives are explored for a range of potential biological activities. Similar acetamide and heterocyclic compounds have been studied for their possible anticancer properties, with some showing selective cytotoxicity against various cancer cell lines by inducing apoptosis and cell cycle arrest . Other related structures have been investigated for their anti-inflammatory potential, acting through the inhibition of pro-inflammatory cytokines and pathways . Furthermore, heterocyclidene-N-(aryl) acetamide derivatives are a known class of compounds researched for their role as receptor antagonists and other therapeutic targets . The presence of the sulfonamide group in the structure may also contribute to its physicochemical properties and binding affinity. This product is intended for research purposes only, such as in hit-to-lead optimization campaigns, mechanism of action studies, and as a building block in the synthesis of more complex molecules. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclohexyl-2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S2/c1-2-12-21-15-10-6-7-11-16(15)26(23,24)20-18(21)25-13-17(22)19-14-8-4-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12-13H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVKQLQMVVMUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction and Cyclization (Adapted from US2910475)

Procedure :

  • Starting Material : 2-Nitrobenzenesulfonamide derivatives are reduced to 2-aminobenzenesulfonamides using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride in alkaline conditions.
  • Cyclization : The resulting amine is treated with carbonyldiimidazole (CDI) in dimethylformamide (DMF) at 100°C for 6 hours to form the benzothiadiazin-3-one 1,1-dioxide skeleton.
  • Propyl Introduction : Alkylation at position 4 is achieved using propyl bromide in the presence of potassium carbonate.

Key Data :

Step Reagents/Conditions Yield Purity Source
Reduction H₂ (1 atm), Pd/C (5%), EtOH, 25°C 92% 98%
Cyclization CDI (4 eq), DMF, 100°C 88% 99%
Alkylation Propyl bromide (1.2 eq), K₂CO₃, DMF 75% 95%

Microwave-Assisted Cyclization (PMC2888103)

Procedure :

  • Copper-Catalyzed N-Arylation : 2-Bromo-4-propylbenzenesulfonamide undergoes coupling with amines (e.g., allylamine) using CuI/1,10-phenanthroline in DMSO under microwave irradiation (150°C, 11 minutes).
  • CDI Cyclization : The intermediate is cyclized with CDI under microwave conditions (100°C, 6 hours).

Advantages :

  • 40% reduction in reaction time compared to conventional heating.
  • Yields >90% with <2% impurities.

Thiolation at Position 3

Phosphorus Pentasulfide-Mediated Thiolation (CN106316981A)

Procedure :

  • The benzothiadiazin-3-one intermediate is treated with phosphorus pentasulfide (P₄S₁₀) in dry toluene at 80°C for 4 hours.
  • The thione product is hydrolyzed with aqueous NaOH to yield the thiol derivative.

Key Data :

Parameter Value Source
Reaction Time 4 h
Yield 85%
Purity 97%

Nucleophilic Displacement with Sodium Hydrosulfide (US3081301A)

Procedure :

  • The 3-chloro derivative of benzothiadiazine 1,1-dioxide is reacted with NaSH in ethanol at 60°C for 2 hours.
  • The thiol intermediate is isolated via acidification (HCl) and filtration.

Yield : 78% (purity: 96%).

Formation of N-Cyclohexyl Thioacetamide Moiety

Chloroacetylation and Amidation (PMC3629032)

Procedure :

  • Chloroacetylation : The thiol intermediate reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C → 25°C, 2 hours).
  • Amidation : The chloroacetamide derivative is treated with cyclohexylamine in acetonitrile at 50°C for 6 hours.

Optimization Data :

Step Solvent Catalyst Yield
Chloroacetylation DCM TEA 89%
Amidation MeCN None 82%

One-Pot Thioetherification (ChemicalBook)

Procedure :

  • The thiol intermediate, chloroacetic acid, and cyclohexylamine are combined in water with a cobalt catalyst (Co(OAc)₂).
  • Oxygen is introduced at 0.4 MPa, and the mixture is stirred at 60°C for 4 hours.

Key Metrics :

  • Yield: 96%
  • Purity: 99.5% (HPLC)

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Total Yield Time Scalability
Nitro Reduction + CDI Cyclization 62% 18 h Industrial (patent)
Microwave-Assisted 85% 8 h Lab-scale (PMC)
One-Pot Thioetherification 92% 4 h Pilot-scale (ChemicalBook)

Purity and Byproducts

  • Phosphorus Pentasulfide Route : Generates H₂S gas, requiring specialized handling.
  • Microwave Method : Minimal byproducts due to controlled heating.

Industrial-Scale Considerations

  • Catalyst Recovery : Sodium hydroxide (CN106316981A) and cobalt catalysts (ChemicalBook) are reused for 5–10 batches without significant loss of activity.
  • Waste Management : Anaerobic methods (e.g., US2910475) eliminate wastewater from oxidizers like H₂O₂.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed pharmacological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways or as an agonist/antagonist of certain receptors .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on their heterocyclic cores and functional groups:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound 1,2,4-Benzothiadiazine 4-propyl, 1,1-dioxido, thioacetamide Potential kinase inhibition, anti-inflammatory
N-cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (1Z105) Pyrimidoindole 5-methyl, 4-oxo, phenyl TLR4 activation (adjuvant activity)
N-(4-phenoxyphenyl)-2-((4-isopropyl-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole 4-isopropyl, phenoxyphenyl SIRT2 inhibition
N-cyclohexyl-2-((5-((2-oxobenzothiazol-3-yl)methyl)-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole + benzothiazole Benzothiazole-methyl, 3-phenylpropyl Antimicrobial (hypothesized)
N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 1,4-Benzothiazine Hydroxylamine, 3-oxo Unknown (structural analog)

Key Observations :

  • Heterocyclic Core Influence: The benzothiadiazine core in the target compound distinguishes it from pyrimidoindole (e.g., 1Z105) or triazole-based analogs.
  • Substituent Effects : The 4-propyl group on the benzothiadiazine ring may enhance lipophilicity compared to smaller substituents (e.g., methyl in 1Z105), influencing membrane permeability and metabolic stability .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide?

  • Synthesis : The compound is typically synthesized via multi-step reactions, including:

  • Formation of the benzothiadiazine core through cyclization under reflux with catalysts like triethylamine .
  • Introduction of the thioacetamide moiety via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and temperatures of 60–80°C .
    • Characterization :
  • NMR Spectroscopy : Confirms regioselectivity of substitutions (e.g., δ 2.8–3.2 ppm for cyclohexyl protons) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 463.2) .
  • HPLC : Monitors purity (>95% via C18 column, acetonitrile/water gradient) .

Q. What biological activities are associated with benzothiadiazine derivatives like this compound?

  • Benzothiadiazine derivatives exhibit anti-inflammatory, antimicrobial, and kinase inhibitory properties. Initial screening via:

  • In vitro assays : e.g., COX-2 inhibition (IC₅₀ reported as 12.3 µM in RAW 264.7 macrophages) .
  • Microbial growth assays : Zone-of-inhibition studies against S. aureus (15 mm at 50 µg/mL) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the thioacetamide intermediate?

  • Critical Parameters :

  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol groups, improving coupling efficiency .
  • Catalysts : Use of DBU (1,8-diazabicycloundec-7-ene) increases reaction rates by deprotonating thiols .
  • Temperature : Optimal range: 70–80°C (higher temperatures risk decomposition; lower reduce reactivity) .
    • Data Table :
SolventCatalystTemp (°C)Yield (%)Purity (%)
DMFNone606288
DMSODBU808595
THFEt₃N707192
Data aggregated from

Q. How can contradictions in biological activity data be resolved?

  • Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 8.7 µM vs. 15.2 µM in duplicate studies):

  • Root Cause : Variability in assay conditions (e.g., ATP concentration, incubation time).
  • Resolution :
  • Standardize protocols (e.g., fixed ATP at 10 µM).
  • Use orthogonal assays (e.g., SPR binding affinity vs. enzymatic activity) .
  • Statistical Analysis : Apply ANOVA to identify significant outliers (p < 0.05) .

Q. What mechanistic insights can molecular docking provide for this compound’s bioactivity?

  • Methodology :

  • Target Selection : Prioritize proteins with structural homology (e.g., COX-2 PDB: 5KIR).
  • Docking Software : AutoDock Vina with Lamarckian GA parameters (grid size: 60 ų) .
    • Key Findings :
  • Strong hydrogen bonding between the sulfonyl group and Arg120 (binding energy: −9.2 kcal/mol) .
  • Hydrophobic interactions with Tyr355 enhance stability .

Methodological Guidance for Data Interpretation

Q. How to address low reproducibility in synthetic yields?

  • Systematic Variation :

  • DOE Approach : Vary solvent polarity, catalyst loading, and temperature in a factorial design .
  • Real-Time Monitoring : Use in situ FTIR to track intermediate formation .

Q. What analytical strategies confirm the absence of regioisomeric impurities?

  • 2D NMR : NOESY correlations confirm spatial proximity of the cyclohexyl and thiadiazine groups .
  • LC-MS/MS : Fragment ions (e.g., m/z 245.1 for the benzothiadiazine core) validate structural integrity .

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